
2-hydroxyethyl 2-methylpropanoate
Overview
Description
2-hydroxyethyl 2-methylpropanoate is an organic compound with the chemical formula C6H12O3. It is a colorless liquid that is soluble in alcohols and ethers but insoluble in water. This compound is commonly used as a solvent and intermediate in organic synthesis, as well as in the production of coatings, inks, and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxyethyl 2-methylpropanoate can be synthesized through the esterification reaction between isobutyric acid and 2-hydroxyethanol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, and under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Isobutyric Acid+2-Hydroxyethanol→2-Hydroxyethyl Isobutyrate+Water
Industrial Production Methods: In industrial settings, the production of 2-hydroxyethyl isobutyrate often involves continuous esterification processes. These processes utilize fixed-bed reactors and acid catalysts to achieve high yields and efficient production rates. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxyethyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various esters and ethers.
Scientific Research Applications
Industrial Applications
- Polymer Production
- Adhesives and Sealants
- Coatings
- Cosmetics
Pharmaceutical Applications
- Drug Delivery Systems
- Biocompatibility Studies
Case Study 1: Polymerization Research
A study explored the copolymerization of lactide and ε-caprolactone using derivatives of this compound as chelating agents for magnesium and zinc. The research demonstrated that these derivatives significantly influenced the polymerization process, enhancing the mechanical properties of the resulting materials .
Case Study 2: Cosmetic Formulation
In a comprehensive evaluation of cosmetic formulations containing this compound, researchers found that its inclusion improved the stability and texture of creams and lotions while maintaining skin compatibility. Patch tests indicated minimal allergic reactions among users, supporting its safety profile for cosmetic applications .
Safety and Regulatory Aspects
The safety profile of this compound has been assessed through various studies. It has been classified as having low acute toxicity but can cause skin sensitization in some individuals upon prolonged exposure . Regulatory assessments have been conducted to ensure compliance with safety standards in industrial and consumer products.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl isobutyrate involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through esterification and hydrolysis reactions, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Isobutyric Acid: A carboxylic acid with similar esterification properties.
2-Hydroxyethyl Methacrylate: A compound with similar hydroxyethyl functionality but different reactivity due to the presence of a methacrylate group
Uniqueness: 2-hydroxyethyl 2-methylpropanoate is unique due to its specific ester structure, which imparts distinct solubility and reactivity characteristics. Its ability to act as both a solvent and intermediate in various chemical processes makes it versatile and valuable in multiple applications .
Biological Activity
2-Hydroxyethyl 2-methylpropanoate, also known as 2-hydroxyethyl isobutyrate, is an organic compound with the chemical formula C6H12O3. It has garnered attention in various fields, particularly in polymer synthesis and biochemical applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and effects on cellular processes.
- Molecular Formula : C6H12O3
- Appearance : Colorless liquid
- Solubility : Soluble in alcohols and ethers
The biological activity of this compound is largely context-dependent. It serves as an initiator for Atom Transfer Radical Polymerization (ATRP), facilitating the synthesis of hydroxy functionalized telechelic polymers. This polymerization process is crucial for creating materials with specific functional properties used in various applications.
Biochemical Pathways
This compound interacts with several enzymes and biomolecules, primarily through the action of carboxylesterases, which hydrolyze ester bonds in the compound. This interaction is vital for modifying surfaces and influencing cellular functions.
Table 1: Interaction with Enzymes
Enzyme | Function | Effect of this compound |
---|---|---|
Carboxylesterases | Hydrolysis of ester bonds | Modifies biomolecules and surfaces |
Other enzymes | Various metabolic pathways | Influences gene expression and cell signaling |
Cellular Effects
Research indicates that this compound affects various cellular processes, including:
- Cell Signaling : Induces the expression of immune response markers such as CD54 and CD86 in THP-1 cells.
- Gene Expression : Alters gene expression profiles related to oxidative stress and inflammation.
- Cell Viability : Can induce the production of reactive oxygen species (ROS), affecting cell survival rates.
Case Studies
Several studies have explored the biological effects of this compound:
-
THP-1 Cell Line Study :
- Objective : To assess the impact on immune markers.
- Findings : Increased expression of CD54 and CD86 was observed, indicating a potential role in modulating immune responses.
-
Rodent Model Study :
- Objective : To evaluate dosage effects.
- Findings : Low doses showed minimal effects, while high doses resulted in increased oxidative stress and cytotoxicity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound can influence its biological effects over time. Studies indicate that prolonged exposure may alter its impact on cellular functions, necessitating careful consideration in experimental designs.
Metabolic Pathways
The compound is metabolized through interactions with carboxylesterases, leading to the formation of various metabolites. These metabolic pathways play a significant role in determining its biological activity and potential toxicological effects .
Transport and Distribution
Transport mechanisms involve specific transporters that facilitate the movement of this compound across cell membranes. Its distribution within cells can affect its functional outcomes, as localization to specific organelles may enhance or inhibit its activity .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-hydroxyethyl 2-methylpropanoate in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves inspected for integrity before use, and avoid skin contact by employing proper glove removal techniques .
- Wear a full-body chemical-resistant suit and respiratory protection if aerosolization or high concentrations are anticipated .
- In case of skin contact, immediately remove contaminated clothing, rinse with water for 15 minutes, and seek medical attention if irritation persists .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer :
- Key properties include molecular weight (194.23 g/mol), molecular formula (C₆H₁₀O₃), and functional groups (ester and hydroxyl), which influence solubility and reactivity .
- Boiling point (328.5°C at 760 mmHg) and density (1.1 g/cm³) dictate distillation and storage conditions .
Q. What are common enzymatic and chemical synthesis routes for this compound?
- Methodological Answer :
- Enzymatic : Lipase-catalyzed esterification in non-aqueous media using 2-methylpropanoic acid and ethylene glycol, optimized via pH control (5.0–7.0) and temperature (40–60°C) .
- Chemical : Acid-catalyzed Fischer esterification with sulfuric acid as a catalyst, requiring reflux conditions and anhydrous solvents to prevent hydrolysis .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of this compound?
- Methodological Answer :
- Use a 5-level-5-factor central composite rotatable design to test variables: enzyme loading (1–5% w/w), substrate molar ratio (1:1–1:3), temperature (30–70°C), agitation speed (100–300 rpm), and reaction time (12–48 hours) .
- Analyze variance (ANOVA) to identify significant factors (e.g., enzyme loading and temperature contribute >70% to yield variance) and derive a quadratic model for yield prediction .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?
- Methodological Answer :
- NMR : Assign peaks using ¹H (δ 1.11–1.12 ppm for methyl groups; δ 4.20–4.30 ppm for hydroxyethyl protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
- IR : Identify ester C=O stretching (1720–1740 cm⁻¹) and hydroxyl O-H stretching (3400–3600 cm⁻¹). Compare with reference spectra (e.g., NIST Standard Reference Data) to validate purity .
- Resolution of contradictions : Cross-validate NMR and IR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.15) .
Q. How are impurities in this compound identified for pharmaceutical applications?
- Methodological Answer :
- Chromatography : Use HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) and mobile phase (acetonitrile:water, 70:30 v/v) at 1.0 mL/min. Detect impurities at 210 nm .
- Reference standards : Compare retention times and spectral data with certified impurities (e.g., ethylphenidate hydrochloride for residual catalyst detection) .
- Quantification : Apply calibration curves for impurities (LOD: 0.05% w/w; LOQ: 0.15% w/w) using area normalization .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted ester hydrolysis during functionalization .
- Temperature control : Maintain reactions below 60°C to avoid thermal decomposition of the ester group .
- Catalyst selection : Employ immobilized Candida antarctica lipase B (CAL-B) to enhance regioselectivity and reduce byproduct formation .
Properties
IUPAC Name |
2-hydroxyethyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXVQRVZUYDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219577 | |
Record name | 2-Hydroxyethyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-58-1 | |
Record name | Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6942-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6942-58-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyethyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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